molecular formula C10H13ClN2O3 B7763723 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol CAS No. 5139-30-0

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol

Cat. No.: B7763723
CAS No.: 5139-30-0
M. Wt: 244.67 g/mol
InChI Key: TUJXRTYLPBNKML-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClN2O3. It is characterized by the presence of a chloro-nitrophenyl group attached to an amino-methylpropanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol typically involves the reaction of 4-chloro-2-nitroaniline with 2-methylpropan-1-ol under specific conditions. One common method includes the following steps:

    Nitration: The starting material, 4-chloroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-2-nitroaniline.

    Amination: The 4-chloro-2-nitroaniline is then reacted with 2-methylpropan-1-ol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

Major Products Formed

    Reduction: 2-[(4-Chloro-2-aminophenyl)amino]-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-one.

Scientific Research Applications

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitroaniline
  • 2-Methylpropan-1-ol
  • 4-Chloro-2-aminophenol

Uniqueness

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,6-14)12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJXRTYLPBNKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965700
Record name 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5139-30-0
Record name 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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